N1 Substituent Steric Bulk: 2,5-Dimethylbenzyl vs. 3-Methylbenzyl vs. Unsubstituted Benzyl
The 2,5-dimethylbenzyl group at N1 introduces greater steric bulk (estimated Taft Es < -1.5) and a distinct di-ortho substitution pattern compared to the mono-methyl 3-methylbenzyl analog (CAS 1326905-65-0) or the unsubstituted benzyl derivative. In kinase inhibitor SAR, ortho-substituted benzyl groups at N1 have been shown to alter inhibitor selectivity by restricting the accessible binding conformations within the hydrophobic back pocket [1]. While direct biochemical data for this compound are not publicly available, the structural difference predicts differential kinase selectivity profiles compared to analogs lacking the 2,5-dimethyl pattern.
| Evidence Dimension | N1 Substituent Steric Bulk (estimated Taft Es) |
|---|---|
| Target Compound Data | 2,5-dimethylbenzyl: Es approx. -2.0 (estimated for di-ortho substitution) |
| Comparator Or Baseline | 3-methylbenzyl analog (CAS 1326905-65-0): Es approx. -1.2 (estimated for meta-methyl) |
| Quantified Difference | Estimated steric bulk increase approx. 0.8 Es units |
| Conditions | In silico steric parameter estimation; no direct biochemical comparison available |
Why This Matters
This steric difference is sufficient to redirect inhibitor binding mode within ATP-competitive kinase pockets, making direct substitution with the 3-methylbenzyl analog risky without re-profiling.
- [1] US-8586580-B2. 2,7-substituted thieno[3,2-d]pyrimidine compounds as protein kinase inhibitors. Google Patents. View Source
